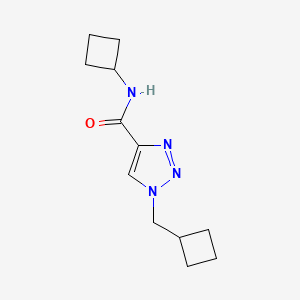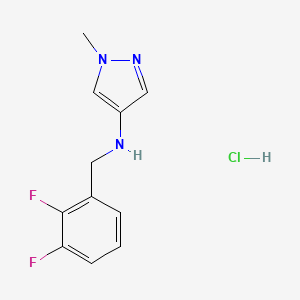![molecular formula C14H22N4O B12225494 3-Methyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one](/img/structure/B12225494.png)
3-Methyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring, a piperidine ring, and a butanone moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions.
Coupling Reactions: The pyrimidine and piperidine rings are coupled using appropriate linkers and catalysts.
Final Assembly: The butanone moiety is added through condensation reactions, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (PKB) .
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in leukemia treatment .
Uniqueness
3-Methyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Its ability to inhibit enzymes and affect cellular pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H22N4O |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-methyl-1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C14H22N4O/c1-11(2)9-14(19)18-7-4-12(5-8-18)17-13-3-6-15-10-16-13/h3,6,10-12H,4-5,7-9H2,1-2H3,(H,15,16,17) |
InChI Key |
BAUZBJCPBBOKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)NC2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,4-dioxan-2-yl)methyl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B12225420.png)
![2-Methyl-4-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12225423.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12225426.png)
![4-Ethyl-6-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B12225433.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12225434.png)
![7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12225445.png)
![[2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12225449.png)
![5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one](/img/structure/B12225452.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B12225468.png)

![2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B12225476.png)

![4-Ethyl-5-fluoro-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12225482.png)
